molecular formula C20H25N3O5 B11390708 5-[(3-ethoxypropyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(3-ethoxypropyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11390708
M. Wt: 387.4 g/mol
InChI Key: VPGBXFYNSOZDDP-BQYQJAHWSA-N
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Description

5-[(3-Ethoxypropyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile: is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a nitrile group, and a trimethoxyphenyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-ethoxypropyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropyl and trimethoxyphenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 5-[(3-ethoxypropyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival. Additionally, the compound may interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

  • 5-[(3-Ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol
  • 3-(3,4,5-Trimethoxyphenyl)propionic acid
  • 2-[2-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidinyl-4-azo]-4-bromo-phenol

Uniqueness: Compared to similar compounds, 5-[(3-ethoxypropyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring and the nitrile group, along with the trimethoxyphenyl moiety, provides a versatile platform for further chemical modifications and biological studies .

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

5-(3-ethoxypropylamino)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H25N3O5/c1-5-27-10-6-9-22-20-15(13-21)23-18(28-20)8-7-14-11-16(24-2)19(26-4)17(12-14)25-3/h7-8,11-12,22H,5-6,9-10H2,1-4H3/b8-7+

InChI Key

VPGBXFYNSOZDDP-BQYQJAHWSA-N

Isomeric SMILES

CCOCCCNC1=C(N=C(O1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C#N

Canonical SMILES

CCOCCCNC1=C(N=C(O1)C=CC2=CC(=C(C(=C2)OC)OC)OC)C#N

Origin of Product

United States

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